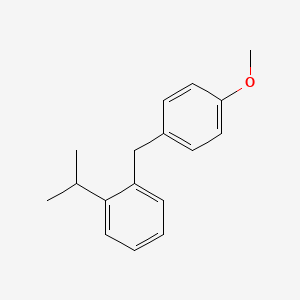
6-Chloro-2-methoxy-N-(2-methoxyphenyl)acridin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-methoxy-N-(2-methoxyphenyl)acridin-9-amine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been actively researched due to their potential therapeutic applications, including anticancer, antibacterial, and antiviral properties . This compound is characterized by its unique structure, which includes a chloro group, methoxy groups, and an acridine core.
Vorbereitungsmethoden
The synthesis of 6-Chloro-2-methoxy-N-(2-methoxyphenyl)acridin-9-amine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF). The final products are often obtained through microwave-assisted reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
6-Chloro-2-methoxy-N-(2-methoxyphenyl)acridin-9-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include potassium carbonate, dimethylformamide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-methoxy-N-(2-methoxyphenyl)acridin-9-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Medicine: Explored for its anticancer properties, particularly in targeting DNA and related enzymes.
Industry: Utilized in the development of fluorescent materials and dyes.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-methoxy-N-(2-methoxyphenyl)acridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and affecting biological processes such as DNA replication and transcription . This intercalation can inhibit the activity of enzymes like topoisomerase, which are crucial for DNA manipulation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other acridine derivatives such as:
Acriflavine: Known for its antibacterial properties.
Proflavine: Used as a disinfectant and antibacterial agent.
9-Aminoacridine: Investigated for its anticancer properties.
6-Chloro-2-methoxy-N-(2-methoxyphenyl)acridin-9-amine is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the chloro and methoxy groups can enhance its ability to intercalate into DNA and affect its overall pharmacological profile.
Eigenschaften
Molekularformel |
C21H17ClN2O2 |
|---|---|
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
6-chloro-2-methoxy-N-(2-methoxyphenyl)acridin-9-amine |
InChI |
InChI=1S/C21H17ClN2O2/c1-25-14-8-10-17-16(12-14)21(15-9-7-13(22)11-19(15)23-17)24-18-5-3-4-6-20(18)26-2/h3-12H,1-2H3,(H,23,24) |
InChI-Schlüssel |
VQNBNCTXKXADOD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)









![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)

